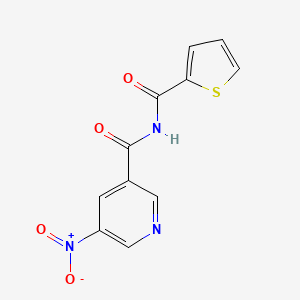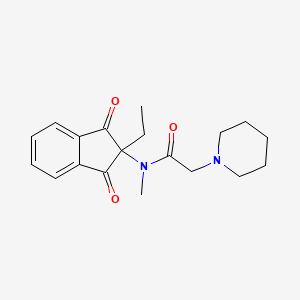![molecular formula C10H22N2O B14607849 2-[(E)-tert-Butyldiazenyl]hexan-2-ol CAS No. 57910-41-5](/img/structure/B14607849.png)
2-[(E)-tert-Butyldiazenyl]hexan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(E)-tert-Butyldiazenyl]hexan-2-ol is an organic compound that belongs to the class of alcohols It features a tert-butyl group attached to a diazenyl moiety, which is further connected to a hexan-2-ol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-tert-Butyldiazenyl]hexan-2-ol can be achieved through multiple-step organic reactions. One common method involves the hydration of hex-1-ene, where hex-1-ene is reacted with concentrated sulfuric acid followed by water to produce hexan-2-ol . The diazenyl group can be introduced through a diazotization reaction, where a suitable amine precursor is treated with nitrous acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of continuous flow reactors and advanced separation techniques to isolate the desired product efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(E)-tert-Butyldiazenyl]hexan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The diazenyl group can be reduced to form amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Alkyl halides or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(E)-tert-Butyldiazenyl]hexan-2-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[(E)-tert-Butyldiazenyl]hexan-2-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the diazenyl group can participate in redox reactions. These interactions can influence various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hexanol: A structurally similar alcohol with a hydroxyl group on the second carbon of a hexane chain.
tert-Butyl Alcohol: Contains a tert-butyl group attached to a hydroxyl group.
Uniqueness
2-[(E)-tert-Butyldiazenyl]hexan-2-ol is unique due to the presence of both a diazenyl and a tert-butyl group, which imparts distinct chemical and physical properties compared to other similar compounds. This combination of functional groups makes it a valuable compound for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
57910-41-5 |
|---|---|
Molekularformel |
C10H22N2O |
Molekulargewicht |
186.29 g/mol |
IUPAC-Name |
2-(tert-butyldiazenyl)hexan-2-ol |
InChI |
InChI=1S/C10H22N2O/c1-6-7-8-10(5,13)12-11-9(2,3)4/h13H,6-8H2,1-5H3 |
InChI-Schlüssel |
YVBIUGVCWFNTQM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C)(N=NC(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


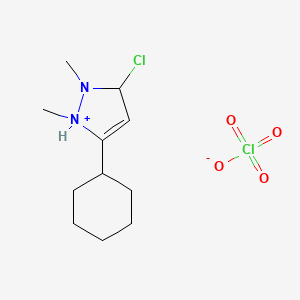
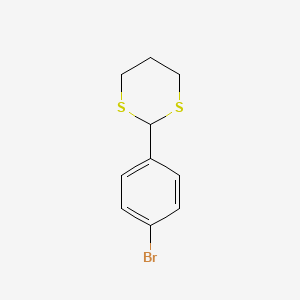
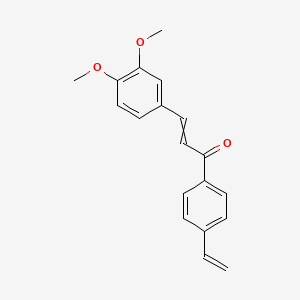
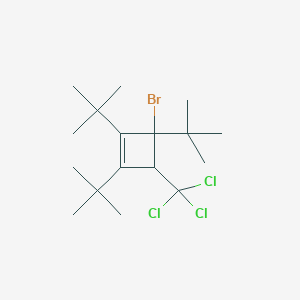

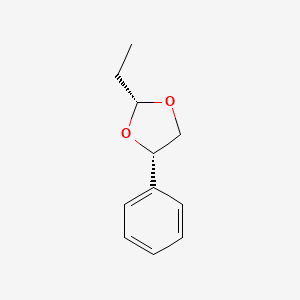
![2-[Methyl(diphenyl)-lambda~5~-phosphanylidene]-1-phenylethan-1-one](/img/structure/B14607793.png)
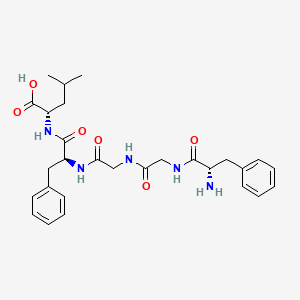
![1-[2-Chloro-2-(phenylsulfanyl)ethenyl]-4-methoxybenzene](/img/structure/B14607810.png)
